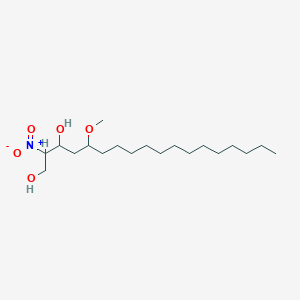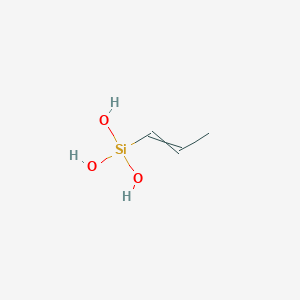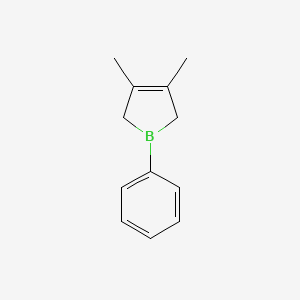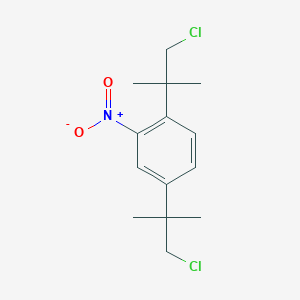
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is an organic compound with a complex structure It features a benzene ring substituted with two 1-chloro-2-methylpropan-2-yl groups and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1,4-Bis(1-chloro-2-methylpropan-2-yl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxide substitution, primary amines for amine substitution.
Major Products Formed
Reduction: 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.
Substitution: 1,4-Bis(1-hydroxy-2-methylpropan-2-yl)-2-nitrobenzene or 1,4-Bis(1-amino-2-methylpropan-2-yl)-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro groups can undergo nucleophilic substitution, leading to the formation of various biologically active derivatives. These interactions can modulate biochemical pathways and influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(2-chloro-1,1-dimethylethyl)benzene
- 1,4-Bis(2-hydroperoxypropan-2-yl)benzene
- 1,4-Diisopropylbenzene
Uniqueness
1,4-Bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene is unique due to the presence of both chloro and nitro substituents on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
114093-01-5 |
|---|---|
Fórmula molecular |
C14H19Cl2NO2 |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
1,4-bis(1-chloro-2-methylpropan-2-yl)-2-nitrobenzene |
InChI |
InChI=1S/C14H19Cl2NO2/c1-13(2,8-15)10-5-6-11(14(3,4)9-16)12(7-10)17(18)19/h5-7H,8-9H2,1-4H3 |
Clave InChI |
RZTNOEWKIYWXBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)C1=CC(=C(C=C1)C(C)(C)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


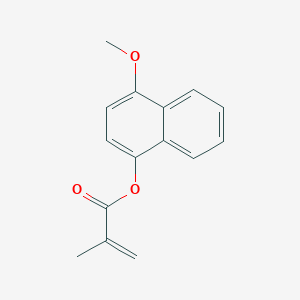
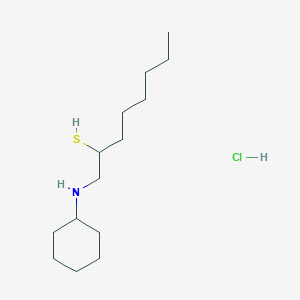
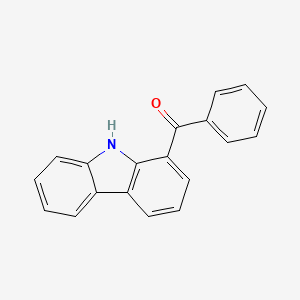
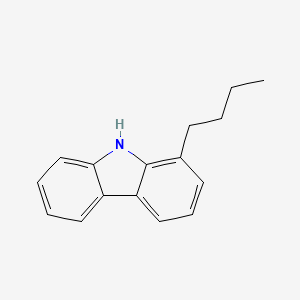

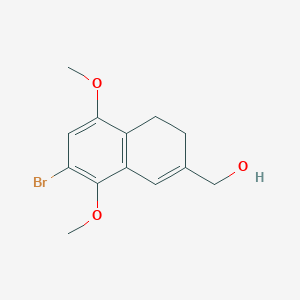
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
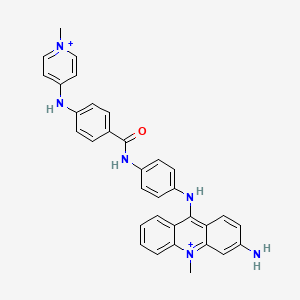
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)

